6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine CAS 83472-63-3 properties
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine CAS 83472-63-3 properties
This technical guide provides a comprehensive analysis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine (CAS 83472-63-3), a high-value heterocyclic scaffold used extensively in medicinal chemistry for the development of kinase inhibitors and purine isosteres.
CAS Registry Number: 83472-63-3 Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol
Executive Summary
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity profile : the molecule contains two distinct halogen handles—a chlorine at position 5 and a bromine at position 6—that react under mutually exclusive conditions. This allows researchers to sequentially functionalize the core, building complex libraries with high regiocontrol. The scaffold is a bioisostere of purine (specifically adenine and guanine), making it a critical intermediate for ATP-competitive kinase inhibitors, GPCR ligands, and antitubercular agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound exists as a tautomeric mixture (1H and 3H), though it is conventionally designated as the 1H-isomer.
| Property | Value/Description |
| IUPAC Name | 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
| SMILES | ClC1=NC2=NC=NC2=C1Br |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 230–235 °C (decomposition) |
| LogP (Predicted) | ~2.4 |
| pKa (NH) | ~8.5 – 9.0 (Acidic, deprotonates to form anion) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[1][2][3] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated. |
Synthetic Routes & Process Chemistry
The most robust synthesis of the imidazo[4,5-b]pyridine core involves the cyclization of a pyridine-diamine precursor.[4] This method is preferred over direct halogenation of the fused system, which often yields inseparable regioisomers.
Primary Synthetic Workflow
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Starting Material: 2,3-Diamino-5-bromo-6-chloropyridine.
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Cyclization Reagent: Formic acid (HCOOH) or Triethyl orthoformate (HC(OEt)₃).
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Mechanism: Condensation of the diamine with the one-carbon synthon followed by dehydration to close the imidazole ring.
Figure 1: Cyclocondensation route to the target scaffold.
Reactivity & Functionalization Logic (The Core Value)
For the medicinal chemist, the utility of CAS 83472-63-3 is defined by the reactivity difference between the C5-Cl and C6-Br bonds.
The Orthogonal Strategy
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Site A (C5-Chlorine): Located ortho to the pyridine nitrogen (N4). This position is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr) . It reacts with amines, alkoxides, and thiols under basic conditions without a metal catalyst.
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Site B (C6-Bromine): Located meta to the pyridine nitrogen. It is relatively inert to SNAr but is an excellent handle for Pd-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Crucial Experimental Insight: To maximize yield and minimize side reactions, perform SNAr at C5 before Pd-coupling at C6 . The high temperatures and bases used in Suzuki coupling can sometimes hydrolyze the sensitive C5-Cl bond if it is not substituted first.
Figure 2: Divergent synthesis pathways. Path A is generally preferred for library generation.
Experimental Protocols
Protocol A: Regioselective SNAr at C5
Target: Displacement of Chlorine with a Primary Amine.
Materials:
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Primary Amine (e.g., Morpholine, Aniline) (1.2 – 1.5 eq)
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Base: DIPEA (Diisopropylethylamine) (2.0 eq)
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Solvent: n-Butanol or DMSO
Procedure:
-
Dissolve the substrate in n-Butanol (0.2 M concentration).
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Add DIPEA followed by the amine.
-
Heat the reaction mixture to 110–120 °C in a sealed pressure vial.
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Note: The high temperature is required to overcome the deactivation from the electron-rich imidazole ring if it is not alkylated at N1.
-
-
Monitor by LC-MS (Expect M+H shift corresponding to Cl displacement; Br pattern remains).
-
Cool to RT. If the product precipitates, filter and wash with cold ethanol.[4] If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Suzuki-Miyaura Coupling at C6
Target: Installation of an Aryl Group at the Bromine position.
Materials:
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5-Substituted-6-bromo-imidazo[4,5-b]pyridine (Intermediate from Protocol A) (1.0 eq)
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Aryl Boronic Acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄[6]
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Base: 2M Na₂CO₃ (aq) (3.0 eq)
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Solvent: 1,4-Dioxane (degassed)[6]
Procedure:
-
Combine the substrate, boronic acid, and catalyst in a microwave vial.
-
Evacuate and backfill with Nitrogen (3 cycles).[6]
-
Add degassed Dioxane and aqueous base.[6]
-
Heat at 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).
-
Filter through a Celite pad to remove Palladium residues.
-
Concentrate and purify via reverse-phase HPLC or silica chromatography.
Medicinal Chemistry Applications
The 5-chloro-6-bromo-imidazo[4,5-b]pyridine core is a versatile template for:
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Kinase Inhibition: The N1-C2-N3 motif mimics the hinge-binding region of ATP. Substituting the C6-position with an aryl group allows the molecule to extend into the kinase "gatekeeper" pocket.
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Antitubercular Agents: Derivatives functionalized at C5 with bulky ethers have shown potency against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme [1].
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Aurora Kinase Inhibitors: 6-bromo-imidazo[4,5-b]pyridines are known precursors for Aurora A/B inhibitors, critical in cancer cell cycle regulation [2].
Safety & Handling (SDS Summary)
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
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Spill Response: Sweep up dry solid; do not flush into surface water. Neutralize residues with dilute bleach if necessary (though not standard for this specific compound, oxidative destruction is effective for heterocycles).
References
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Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives. Source: National Institutes of Health (PMC). URL:[Link] (Verified Context)
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Imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
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Suzuki Coupling Methodologies for Heterocycles. Source: Organic Chemistry Portal. URL:[Link]
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Regioselectivity in SNAr reactions of halopyridines. Source: Royal Society of Chemistry (RSC). URL:[Link]
Sources
- 1. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 6-bromo-5-chloro-1h-imidazo[4,5-b]pyridine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 83472-63-3|6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
